(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid
Overview
Description
(4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a fluorine atom at the 4-position. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This process typically requires the use of a palladium catalyst and a base, such as potassium carbonate, under mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch reactors with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In chemistry, (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions . It serves as a key building block in the construction of biaryl compounds, which are prevalent in many natural products and pharmaceuticals.
Biology and Medicine: In biological and medicinal research, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the design of molecules with specific biological activities.
Industry: Industrially, (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process involves the transfer of the boron-bound aryl group to the palladium center, which then couples with an electrophilic partner to form the desired product.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, (4-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid offers unique advantages in terms of reactivity and stability. The presence of the fluorine atom at the 4-position enhances its electron-withdrawing properties, making it more reactive in cross-coupling reactions. Additionally, the biphenyl structure provides greater stability and rigidity, which can be beneficial in the synthesis of complex molecules.
Properties
IUPAC Name |
(2-fluoro-5-phenylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPBPIXFRESBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=CC=C2)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257498 | |
Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199616-73-3 | |
Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199616-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Fluoro[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801257498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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